4-(2-Bromophenyl)oxolan-2-one
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Overview
Description
4-(2-Bromophenyl)oxolan-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)oxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with ethylene oxide under acidic conditions to form the corresponding oxirane intermediate. This intermediate undergoes ring-opening and subsequent cyclization to yield this compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxolan-2-one ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized lactones or reduced alcohols based on the reaction conditions .
Scientific Research Applications
4-(2-Bromophenyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)oxolan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
γ-Butyrolactone (GBL): Similar in structure but lacks the bromine atom and phenyl ring.
2-Oxolanone: A simpler analog without the bromine and phenyl substituents.
Uniqueness: 4-(2-Bromophenyl)oxolan-2-one is unique due to the presence of the bromine atom and phenyl ring, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-(2-bromophenyl)oxolan-2-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-8(9)7-5-10(12)13-6-7/h1-4,7H,5-6H2 |
InChI Key |
QWUYLBRJXJLORW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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